1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one
Overview
Description
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the indole derivative family, known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the pyrrolidin-2-one moiety. The key steps include:
Formation of the Indole Derivative: This involves the cyclization of an arylhydrazone under acidic conditions, leading to the formation of the indole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidin-2-one Moiety: This step involves the reaction of the sulfonylated indole with a pyrrolidin-2-one derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Shares the indole core structure but lacks the sulfonyl and pyrrolidin-2-one groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Contains a similar pyrrolidin-2-one moiety but differs in the rest of the structure.
Uniqueness
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of the indole, sulfonyl, and pyrrolidin-2-one groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21-6-3-12-24(21)15-7-9-16(10-8-15)28(26,27)23-13-11-20-18(14-23)17-4-1-2-5-19(17)22-20/h1-2,4-5,7-10,22H,3,6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRNTPZGIJNBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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